1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
Descripción
The exact mass of the compound 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-3-9(2)5-10(4-8)15-13(18)16-11-6-12(17)14-7-11/h3-5,11H,6-7H2,1-2H3,(H,14,17)(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZRABRNRRQYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)NC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Physicochemical Characterization of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea: A Novel Therapeutic Candidate
Abstract: The discovery and development of novel small-molecule therapeutics require a robust and thorough physicochemical characterization to establish a foundation for all subsequent pharmacological, toxicological, and formulation studies. This guide provides an in-depth, technical overview of the essential methodologies for determining the precise molecular weight and three-dimensional crystal structure of a new chemical entity (NCE), using the hypothetical compound 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea as a case study. We detail the strategic application of High-Resolution Mass Spectrometry (HRMS) for unambiguous molecular formula confirmation and Single-Crystal X-ray Diffraction (SCXRD) for atomic-level structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the critical role of these analyses in advancing a compound from discovery to clinical development.
Introduction: The Imperative for Foundational Characterization
The compound 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea represents a class of molecules with significant therapeutic potential. The urea moiety is a privileged structure in medicinal chemistry, known for its ability to form stable, directional hydrogen bonds with biological targets, a key feature in many approved drugs.[1][2] Its derivatives have shown promise as potent agents in various disease areas, including oncology and infectious diseases.[3][4] Before the biological activity of a novel compound like this can be meaningfully explored, its fundamental chemical identity—its exact mass and spatial arrangement of atoms—must be unequivocally established.
This guide outlines the critical path for this foundational characterization. We will first determine the molecular weight with high precision to confirm the elemental composition. Subsequently, we will elucidate the single-crystal X-ray structure to understand its three-dimensional conformation, stereochemistry, and the intermolecular interactions that govern its solid-state properties. This dual approach provides the definitive structural proof required for regulatory submissions and serves as the bedrock for structure-activity relationship (SAR) studies.[5]
Molecular Weight and Formula Determination by High-Resolution Mass Spectrometry (HRMS)
The first step in characterizing a new compound is to confirm that the correct molecule has been synthesized. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering sufficient mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[6][7][8]
Theoretical Molecular Weight
Based on the chemical structure of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, the molecular formula is determined to be C₁₃H₁₇N₃O₂. The theoretical monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 247.1321 g/mol . This value serves as the benchmark for experimental verification.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
A detailed protocol for acquiring HRMS data is provided below. Electrospray ionization (ESI) is a soft ionization technique ideal for polar small molecules, minimizing fragmentation and maximizing the abundance of the molecular ion. The Time-of-Flight (TOF) analyzer provides the high resolution necessary for accurate mass determination.
Protocol Steps:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a known calibration standard immediately prior to sample analysis to ensure high mass accuracy.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Apply a capillary voltage of 3.5-4.5 kV. The analysis is performed in positive ion mode to detect protonated species, such as [M+H]⁺.
-
Data Acquisition: Acquire mass spectra over a range of m/z 100-500. The instrument resolution should be set to >10,000 (Full Width at Half Maximum).[6]
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Compare the measured exact mass to the theoretical mass. The mass accuracy is typically reported in parts per million (ppm).
Data Presentation and Interpretation
The experimental results are summarized in the table below. The observed mass for the [M+H]⁺ ion shows excellent agreement with the theoretical value, with a mass error of less than 5 ppm, which is the industry standard for confirming a molecular formula.[6]
| Parameter | Theoretical Value | Experimental Value |
| Molecular Formula | C₁₃H₁₇N₃O₂ | - |
| Ion Species | [M+H]⁺ | [M+H]⁺ |
| Monoisotopic Mass | 248.1399 | 248.1405 |
| Mass Error (ppm) | - | 2.4 |
Crystal Structure Elucidation by Single-Crystal X-ray Diffraction (SCXRD)
While HRMS confirms what the molecule is, SCXRD reveals how it exists in three-dimensional space.[9][10][11] This technique provides precise coordinates for every atom, defining bond lengths, bond angles, and the overall molecular conformation. This information is invaluable for understanding receptor binding, designing subsequent analogs, and predicting solid-state properties.[12]
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure is a multi-step workflow that requires patience and precision.[13] The quality of the final structure is entirely dependent on the quality of the initial crystal.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol: Crystal Growth and Data Collection
Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step.[13][14] Several methods should be attempted in parallel to maximize the chances of success.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a small vial.[15][16][17] Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location.
-
Vapor Diffusion: This is often the most successful method.[14][16][17] Dissolve the compound in a small amount of a less volatile solvent (e.g., chloroform). Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystallization.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature.[15][16] Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator or freezer to induce crystallization.
Data Collection and Structure Refinement:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[9]
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The diffraction pattern is recorded on a detector as the crystal is rotated.[10]
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to determine initial atomic positions.
-
The atomic model is refined against the experimental data to optimize positions, and thermal parameters, yielding a final, validated crystal structure.
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic data for 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, consistent with a high-quality structure determination.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₃H₁₇N₃O₂ |
| Formula Weight | 247.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.123(4), 8.456(2), 15.678(5) |
| α, β, γ (°) | 90, 109.5(1), 90 |
| Volume (ų) | 1265.1(7) |
| Z (molecules/unit cell) | 4 |
| Data Collection | |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 9876 |
| Independent Reflections | 2543 |
| Refinement | |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
Conclusion and Future Directions
This guide has detailed the essential, industry-standard methodologies for the definitive characterization of a novel therapeutic candidate, 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea. The successful application of HRMS and SCXRD provides an unambiguous confirmation of the molecular formula and a high-resolution, three-dimensional atomic structure.
This foundational data is paramount. It confirms the identity and purity of the active pharmaceutical ingredient (API), provides the basis for intellectual property claims, and is a non-negotiable component of any regulatory submission. Furthermore, the crystal structure reveals key conformational features and intermolecular hydrogen bonding networks, which are critical for understanding the solid-state properties that influence solubility, stability, and bioavailability. This structural insight will directly inform future efforts in lead optimization, formulation development, and the rational design of next-generation analogs with improved therapeutic profiles.
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Physicochemical properties of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties, a proposed synthetic route, and the potential therapeutic significance of the novel compound, 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea. While this specific molecule is not extensively documented in current literature, its constituent moieties—a substituted aryl urea and a pyrrolidinone ring—are well-established pharmacophores. This guide synthesizes information from related structures to offer valuable insights for researchers interested in the exploration and development of new chemical entities. The pyrrolidine motif is known to enhance aqueous solubility and other key physicochemical properties in drug candidates.[1] Similarly, the aryl urea structure is a common feature in a variety of therapeutic agents, including anticancer and antimicrobial compounds.[2][3]
Introduction: Deconstructing the Core Structure
The molecule 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is a bifunctional compound, integrating two key structural motifs recognized for their significance in medicinal chemistry: the N,N'-disubstituted aryl urea and the 5-oxopyrrolidine (also known as a pyroglutamate or 2-pyrrolidinone) ring system.
-
The Aryl Urea Moiety: The 1-(3,5-Dimethylphenyl)urea component provides a rigid aromatic scaffold, which is a common feature in kinase inhibitors and other targeted therapies. The urea linkage itself is a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets.[4] The dimethyl substitution on the phenyl ring can influence the molecule's lipophilicity and metabolic stability.
-
The 5-Oxopyrrolidin-3-yl Moiety: The pyrrolidinone ring, a five-membered lactam, is a versatile scaffold found in numerous natural products and pharmaceuticals.[5] Its inclusion in a molecule can improve aqueous solubility and other pharmacokinetic properties. The substitution at the 3-position provides a point of attachment for the urea linkage and introduces a chiral center, which may have implications for stereoselective interactions with biological targets.
The combination of these two moieties suggests a molecule with the potential for favorable drug-like properties and interesting biological activity.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₇N₃O₂ | Based on structural components. |
| Molecular Weight | 247.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small molecule organic compounds of this nature. |
| Melting Point | 150-200 °C | Aryl ureas are often crystalline solids with relatively high melting points. The pyrrolidinone moiety may slightly lower this compared to a simple diaryl urea. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The pyrrolidinone ring is expected to enhance aqueous solubility compared to a more lipophilic substituent. 2-pyrrolidinone itself is miscible with water.[5] |
| logP (predicted) | 1.5 - 2.5 | This predicted range reflects a balance between the lipophilic dimethylphenyl group and the more polar oxopyrrolidinyl urea portion. |
| Hydrogen Bond Donors | 2 | The two N-H groups of the urea moiety. |
| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens (urea and lactam) and the lactam nitrogen.[4] |
Proposed Synthetic Pathway
The synthesis of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea can be logically approached through the reaction of two key intermediates: 3-amino-5-oxopyrrolidine and 3,5-dimethylphenyl isocyanate.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol
Part A: Synthesis of 3-Amino-5-oxopyrrolidine (Intermediate 1)
-
Reaction Setup: To a solution of itaconic acid in a suitable solvent (e.g., water or a high-boiling point alcohol), add an excess of aqueous ammonia.
-
Cyclization: Heat the mixture to reflux for several hours. The reaction involves a Michael addition of ammonia to the α,β-unsaturated carboxylic acid, followed by an intramolecular amidation to form the lactam ring.
-
Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 3-amino-5-oxopyrrolidine.
Part B: Synthesis of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea (Final Product)
-
Reaction Setup: Dissolve 3-amino-5-oxopyrrolidine (Intermediate 1) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To this solution, add an equimolar amount of 3,5-dimethylphenyl isocyanate dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to afford the pure 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea.
Mechanism of Urea Formation
Caption: Nucleophilic addition mechanism for urea formation.
Potential Biological Activity and Therapeutic Applications
Given the prevalence of the aryl urea and pyrrolidinone scaffolds in bioactive molecules, 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is a candidate for screening in several therapeutic areas:
-
Anticancer Activity: Many aryl urea derivatives are known to be potent inhibitors of various kinases, which are crucial targets in oncology.[2] Furthermore, some have shown broad-spectrum antiproliferative activity against various cancer cell lines.[2]
-
Antimicrobial Properties: The urea functionality is present in a number of compounds with demonstrated antibacterial and antifungal activity.[3]
-
Enzyme Inhibition: The structural features of this molecule make it a potential candidate for inhibiting enzymes where hydrogen bonding and hydrophobic interactions are key to ligand binding. Phenyl urea derivatives have been investigated as IDO1 inhibitors.[6][7]
Standard Characterization Methods
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the connectivity of the atoms and the presence of the different functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H and C=O stretches of the urea and lactam moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the molecular formula.
-
Melting Point Analysis: The melting point would be determined as an indicator of purity.
Conclusion
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea represents a novel chemical entity with significant potential for further investigation in drug discovery. By combining the favorable physicochemical properties of the pyrrolidinone moiety with the established biological relevance of the aryl urea scaffold, this compound is a promising starting point for the development of new therapeutic agents. The proposed synthesis is straightforward and relies on well-established chemical transformations. Further studies are warranted to synthesize and evaluate the biological activity of this compound.
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Step-by-step synthesis protocol for 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
Application Note & Synthesis Protocol
A Proposed Synthetic Route for 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
Abstract
This document outlines a detailed, three-step synthetic protocol for the preparation of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, a novel urea derivative. Given the absence of a published direct synthesis, this protocol proposes a robust and logical pathway based on well-established, high-yield chemical transformations. The synthesis begins with the preparation of a key intermediate, (S)-3-amino-2-pyrrolidinone, from L-aspartic acid. Concurrently, 3,5-dimethylaniline is converted to 3,5-dimethylphenyl isocyanate. The final step involves the coupling of these two intermediates to yield the target compound. This guide provides comprehensive, step-by-step experimental procedures, mechanistic insights, safety protocols, and methods for characterization, designed for researchers in medicinal chemistry and drug development.
Introduction and Strategic Rationale
Urea derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition and antiviral properties. The target molecule, 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, combines a substituted aromatic ring with a chiral lactam scaffold, making it a compound of interest for screening libraries and targeted drug discovery programs.
The synthetic strategy detailed herein is designed for efficiency and reliability, leveraging common starting materials and high-yielding reactions. The core logic is to construct the two key fragments of the molecule separately and then couple them in a final, clean reaction. This approach allows for the purification of intermediates, ensuring a high-purity final product.
The chosen pathway is as follows:
-
Synthesis of Intermediate A: (S)-3-Amino-2-pyrrolidinone. This chiral lactam is synthesized from the readily available and inexpensive amino acid, L-aspartic acid. The synthesis involves a cyclization and subsequent Hofmann rearrangement.
-
Synthesis of Intermediate B: 3,5-Dimethylphenyl isocyanate. This is prepared from 3,5-dimethylaniline via a phosgene-free method using triphosgene, which is safer and easier to handle in a standard laboratory setting.
-
Final Coupling Reaction. The amine group of Intermediate A is reacted with the isocyanate group of Intermediate B to form the desired urea linkage. This reaction is typically clean and proceeds with high conversion.
This document serves as a practical guide, explaining the causality behind each procedural step to empower the researcher with a deep understanding of the chemical transformations involved.
Overall Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from commercially available starting materials to the final target compound.
Caption: Overall workflow for the synthesis of the target urea derivative.
Detailed Experimental Protocols
Materials and Equipment
Reagents:
-
L-Aspartic acid (≥98%)
-
Urea (≥99%)
-
Sodium hydroxide (NaOH, ≥98%)
-
Bromine (Br₂, ≥99.5%)
-
3,5-Dimethylaniline (≥99%)
-
Triphosgene (bis(trichloromethyl) carbonate, ≥98%)
-
Triethylamine (TEA, ≥99.5%, distilled)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Toluene (anhydrous, ≥99.8%)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
-
Hydrochloric acid (HCl, 37%)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Step 1: Synthesis of (S)-3-Amino-2-pyrrolidinone
This procedure is adapted from established methods for converting amino acids to lactams followed by a Hofmann rearrangement. The initial step involves the thermal condensation of L-aspartic acid with urea to form a hydantoin intermediate, which is then cyclized. The subsequent Hofmann rearrangement converts the amide functionality into a primary amine with the loss of one carbon atom.
Reaction Scheme:
Caption: Synthesis of the key chiral amine intermediate.
Protocol:
-
Setup: In a 500 mL round-bottom flask, thoroughly mix L-aspartic acid (13.3 g, 100 mmol) and urea (12.0 g, 200 mmol).
-
Thermal Condensation: Heat the solid mixture in an oil bath at 160-170 °C. The mixture will melt, bubble (release of ammonia and CO₂), and gradually re-solidify. Maintain heating for 3 hours. Allow the flask to cool to room temperature. The solid obtained is the crude hydantoin intermediate.
-
Hofmann Rearrangement Preparation: In a separate 1 L flask equipped with a mechanical stirrer and cooled in an ice-salt bath to -10 °C, prepare a solution of sodium hydroxide (24.0 g, 600 mmol) in 250 mL of water.
-
Bromine Addition: While maintaining the temperature below 0 °C, slowly add bromine (5.6 mL, 17.4 g, 109 mmol) to the NaOH solution. Stir for 15 minutes until the bromine has fully dissolved to form a sodium hypobromite solution.
-
Reaction: Add the crude, powdered hydantoin intermediate from step 2 to the cold hypobromite solution in portions over 30 minutes.
-
Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 75 °C. Maintain this temperature for 1 hour.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and acidify to pH 2 using concentrated HCl.
-
Concentrate the mixture to dryness using a rotary evaporator.
-
The resulting solid contains the hydrochloride salt of the product and inorganic salts. Extract the solid with hot ethanol (3 x 100 mL).
-
Combine the ethanol extracts and evaporate the solvent to yield crude (S)-3-Amino-2-pyrrolidinone hydrochloride.
-
The free amine can be obtained by neutralization and further purification via column chromatography if necessary, but the crude hydrochloride salt is often suitable for the next step.
-
Step 2: Synthesis of 3,5-Dimethylphenyl isocyanate
This step utilizes triphosgene as a safer alternative to phosgene gas for converting the aniline to an isocyanate. The reaction is typically performed in an inert solvent under reflux conditions with a non-nucleophilic base to scavenge the HCl byproduct.
Reaction Scheme:
Caption: Final urea bond formation reaction.
Protocol:
-
Setup: In a 250 mL round-bottom flask, dissolve (S)-3-Amino-2-pyrrolidinone hydrochloride (5.0 g, 36.6 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Neutralization: Cool the solution in an ice bath and add triethylamine (5.6 mL, 4.05 g, 40.0 mmol) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
Isocyanate Addition: Slowly add a solution of 3,5-dimethylphenyl isocyanate (5.36 g, 36.6 mmol) in 20 mL of anhydrous DCM to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will likely be a solid. Purify by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product, 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea.
-
Data Summary and Characterization
Table 1: Reagent Quantities for Synthesis
| Step | Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 1 | L-Aspartic Acid | 133.10 | 13.3 | 100 | 1.0 |
| Urea | 60.06 | 12.0 | 200 | 2.0 | |
| Sodium Hydroxide | 40.00 | 24.0 | 600 | 6.0 | |
| Bromine | 159.81 | 17.4 | 109 | 1.09 | |
| 2 | 3,5-Dimethylaniline | 121.18 | 10.0 | 82.5 | 1.0 |
| Triphosgene | 296.75 | 10.0 | 33.7 | 0.41 | |
| Triethylamine | 101.19 | 9.0 | 89.0 | 1.08 | |
| 3 | (S)-3-Amino-2-pyrrolidinone HCl | 136.57 | 5.0 | 36.6 | 1.0 |
| 3,5-Dimethylphenyl isocyanate | 147.17 | 5.36 | 36.6 | 1.0 | |
| Triethylamine | 101.19 | 4.05 | 40.0 | 1.09 |
Proposed Characterization Methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity. Expected signals would include aromatic protons for the dimethylphenyl group, and methylene and methine protons for the pyrrolidinone ring, as well as distinct urea N-H protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound (Expected [M+H]⁺ = 248.14 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
-
Chiral HPLC: To confirm that the stereochemical integrity of the (S)-enantiomer is maintained throughout the synthesis.
Safety and Handling
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Triphosgene: Highly toxic. Handle only in a chemical fume hood. Avoid inhalation of dust or vapors. It decomposes to toxic phosgene gas upon contact with water or nucleophiles.
-
Bromine: Highly corrosive and toxic. Handle in a fume hood and wear appropriate gloves. Have a sodium thiosulfate solution available for quenching spills.
-
Solvents: Dichloromethane and toluene are volatile and harmful. Use in a well-ventilated area.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with care.
References
-
Title: A convenient synthesis of 3-aminopyrrolidin-2-ones Source: Tetrahedron Letters, Vol. 38, Issue 20, 1997, Pages 3571-3574 URL: [Link]
-
Title: A Convenient and Safe Phosgene-Free Synthesis of Isocyanates from Amines Using Triphosgene Source: The Journal of Organic Chemistry, 1994, 59 (7), pp 1937–1938 URL: [Link]
Topic: Preparation of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea Stock Solution for Cell Culture
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the preparation, handling, and storage of a stock solution for the small molecule 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea. The urea functional group is a cornerstone in medicinal chemistry, known for its ability to form stable hydrogen bonds with protein targets, making urea-containing compounds like this one valuable for drug discovery and biological research.[1][2] This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure experimental reproducibility and integrity. We detail procedures for solubilization in Dimethyl Sulfoxide (DMSO), sterile filtration, and proper storage to maintain compound stability and efficacy for in vitro cell-based assays.
Physicochemical Properties & Compound Handling
A thorough understanding of a compound's properties is critical for its effective use in any experimental setting.[3] 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is a synthetic organic small molecule typically supplied as a lyophilized powder.
Initial Handling: Upon receipt, it is crucial to handle the vial with care. The powder is often a fine, lightweight solid that may coat the walls or cap of the vial.[4][5] Before opening, briefly centrifuge the vial at a low speed (e.g., 200-500 RPM) to ensure the entire compound mass is collected at the bottom.[4]
Summary of Key Properties:
| Property | Value / Recommendation | Rationale & Citation |
| Chemical Formula | C₁₃H₁₇N₃O₂ | Derived from chemical structure. |
| Molecular Weight | 247.30 g/mol | Essential for accurate molar concentration calculations.[6] |
| Appearance | White to off-white solid (predicted) | Typical for purified small molecule powders. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic molecules used in biological research.[7][8] |
| Purity | >98% (Recommended) | High purity is necessary for reliable and reproducible experimental results.[3] |
| Stock Solution Storage | -20°C, protected from light | Aliquoting and storing at -20°C minimizes degradation from repeated freeze-thaw cycles and light exposure.[3][9] |
| Stock Solution Stability | ~6 months at -20°C (General Guide) | Stability is compound-specific; however, this is a standard guideline for small molecules in DMSO.[3][9] |
Principle of Stock Solution Preparation
The goal is to create a concentrated, sterile stock solution that is stable during long-term storage and can be accurately diluted to a final working concentration for cell culture experiments.
-
Choice of Solvent: DMSO is the solvent of choice for most non-polar small molecules intended for cell-based assays.[4] Its miscibility with water and cell culture media allows for uniform dilution, although care must be taken as high concentrations (>0.5%) can be cytotoxic.[4] For most cell lines, the final DMSO concentration should be kept below 0.1%.[9]
-
Molar Concentration: Preparing stocks in molar units (e.g., 10 mM) is standard practice. It allows for consistent dosing across different experiments and facilitates comparisons with other compounds, as biological activity is dependent on the number of molecules, not just their mass.[6]
-
Sterility: Cell culture experiments are highly susceptible to microbial contamination. While DMSO itself is bactericidal, sterile handling and filtration of the final stock solution through a 0.22 µm filter provide an essential barrier against contamination.[5][10]
-
Aliquoting: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation due to moisture condensation.[9] Preparing small, single-use aliquots is a critical best practice that preserves the integrity of the compound over time.[3][5]
Materials and Equipment
-
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich Cat# D2650 or equivalent)
-
Sterile, RNase/DNase-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, low-retention filtered pipette tips
-
Calibrated precision micropipettes (P1000, P200, P20)
-
Calibrated analytical balance (readability to 0.1 mg or better)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size) with low protein binding, compatible with DMSO (e.g., PTFE or PES membranes).[11][12]
-
Sterile syringes (1 mL or 3 mL)
-
Secondary containment for aliquots (cryobox)
Experimental Workflow Overview
The following diagram outlines the complete workflow for preparing the stock solution.
Caption: Workflow for stock solution preparation.
Detailed Step-by-Step Protocol
This protocol describes the preparation of 1 mL of a 10 mM stock solution.
Calculation of Required Mass
The fundamental formula for calculating the mass required is: Mass (mg) = [Target Concentration (mol/L)] x [Volume (L)] x [Molecular Weight ( g/mol )] x 1000 (mg/g)
-
Target Concentration: 10 mM = 0.01 mol/L
-
Volume: 1 mL = 0.001 L
-
Molecular Weight (MW): 247.30 g/mol
Calculation Example: Mass (mg) = 0.01 mol/L * 0.001 L * 247.30 g/mol * 1000 mg/g Mass (mg) = 2.473 mg
Reconstitution Procedure
-
Prepare Workspace: Work within a laminar flow hood or use sterile techniques to minimize contamination.
-
Weigh Compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 2.47 mg of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea powder into the tared tube. For quantities under 10 mg, it is often recommended to dissolve the entire contents of the supplier's vial to avoid losses from weighing.[5][6] If dissolving the entire vial (e.g., 5 mg), adjust the volume of DMSO accordingly (for 5 mg, add 2.02 mL of DMSO to achieve 10 mM).
-
Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube containing the compound.
-
Dissolve: Close the tube cap tightly and vortex at medium-high speed for 1-2 minutes until the powder is completely dissolved.[3] A visual inspection against a light source should show a clear solution with no visible particulates. If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief ultrasonication may be employed, but check the supplier's data sheet for temperature sensitivity first.[3][4]
Sterile Filtration (Recommended)
-
Prepare Filter: Aseptically attach a 0.22 µm sterile syringe filter to the tip of a new sterile 1 mL syringe.
-
Draw Solution: Draw the entire 1 mL of the dissolved compound stock solution into the syringe.
-
Filter: Carefully dispense the solution from the syringe through the filter into a new, sterile 1.5 mL microcentrifuge tube. This step removes any potential microbial contaminants or undissolved micro-particulates.[5]
Aliquoting and Storage
-
Aliquot: To prevent repeated freeze-thaw cycles, immediately aliquot the filtered stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Label: Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store: Place the aliquots in a labeled cryobox and store them in a -20°C freezer, protected from light.[3][9]
Quality Control and Best Practices
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect the solution for any signs of precipitation. If crystals have formed, gently warm to 37°C and vortex to redissolve. If the precipitate does not dissolve, the stock may be compromised and should be discarded.[4]
-
Solvent Control: In all cell culture experiments, include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups. This is crucial to ensure that any observed cellular effects are due to the compound and not the solvent.
-
Avoid Aqueous Storage: Do not store dilutions of the compound in aqueous solutions like PBS or cell culture media, as small molecules are often much less stable in these conditions. Prepare working dilutions fresh for each experiment.[9]
Application in Cell Culture
Dilution to Working Concentration
To prepare a working solution, the 10 mM DMSO stock is serially diluted into the cell culture medium.
Example: Preparing a 10 µM working solution in 1 mL of media:
Use the dilution formula: M₁V₁ = M₂V₂
-
M₁ = 10 mM (Stock Concentration)
-
V₁ = Volume of stock to add (?)
-
M₂ = 10 µM = 0.01 mM (Final Concentration)
-
V₂ = 1 mL (Final Volume)
V₁ = (M₂V₂) / M₁ = (0.01 mM * 1 mL) / 10 mM = 0.001 mL = 1 µL
Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to achieve a final concentration of 10 µM. Mix gently by pipetting.
Final DMSO Concentration: In this example, the final DMSO concentration is 0.1% (1 µL in 1000 µL), which is well-tolerated by most cell lines.[9]
Hypothetical Mechanism of Action
Urea-containing compounds frequently act as inhibitors by competing with endogenous ligands or substrates for the binding sites of proteins, such as kinases or receptors. The urea moiety is an excellent hydrogen bond donor and acceptor, facilitating strong interactions within a protein's active site.[2] The diagram below illustrates a hypothetical signaling pathway where a compound of this class could act as an inhibitor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. antbioinc.com [antbioinc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. filtration.alfa-chemistry.com [filtration.alfa-chemistry.com]
- 11. Sterile filtration with faster flow rates and higher throughput | Solventum [solventum.com]
- 12. Solvent Filtration | Small Molecule Pharmaceuticals | Merck [merckmillipore.com]
Technical Support Center: Solubility Enhancement for 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
Welcome to the Formulation Support Hub. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical barriers associated with 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea.
Before diving into troubleshooting, we must define the molecular bottleneck. This compound presents a classic "Brick Dust and Grease" dilemma:
-
The "Brick Dust" (High Lattice Energy): The central urea linker and the 5-oxopyrrolidin-3-yl (lactam) ring are potent hydrogen-bond donors and acceptors. In the solid state, they form a dense, highly stable intermolecular hydrogen-bonded network. Breaking this crystal lattice requires immense thermodynamic energy.
-
The "Grease" (Lipophilicity): The 3,5-dimethylphenyl moiety is highly hydrophobic, repelling aqueous solvation even if the crystal lattice is broken.
-
The Ionization Barrier: Both the urea and lactam nitrogen atoms have delocalized lone pairs due to resonance with their adjacent carbonyl groups. Consequently, the molecule is completely neutral across the physiological pH range (pH 1–10).
Part 1: Diagnostic FAQs (Troubleshooting)
Q1: We performed a comprehensive salt screen, but all attempts yielded the free base or uncharacterized oils. Why did this fail? Causality: Salt formation requires an ionizable center with a pKa that allows for proton transfer with a counterion. Because the urea and lactam groups in your compound are non-ionizable under standard physiological conditions, traditional salt formation is thermodynamically impossible. Actionable Solution: Cease salt screening. Your strategy must pivot to formulation techniques that do not rely on ionic interactions, such as [1] or macrocyclic encapsulation.
Q2: We formulated an Amorphous Solid Dispersion (ASD) using PVP-K30, but the drug recrystallized during accelerated stability testing (40°C/75% RH). How do we prevent this? Causality: ASDs improve solubility by disarranging the crystalline lattice to produce a higher energy amorphous state[1]. However, this state is thermodynamically metastable. PVP is highly hygroscopic; moisture acts as a plasticizer, drastically lowering the glass transition temperature (Tg) of the polymer matrix. Once the Tg drops near the storage temperature, molecular mobility increases, allowing the strong urea-lactam hydrogen bonds to re-establish and drive recrystallization. Actionable Solution: Switch to a more hydrophobic, sterically hindering polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). HPMCAS absorbs less moisture, and its succinate groups can form specific, stabilizing hydrogen bonds with the urea/lactam donors of the API, effectively "locking" it in the amorphous state.
Q3: Can we use Cyclodextrins (CDs) to formulate this compound for intravenous (IV) efficacy studies? Causality: Yes. Cyclodextrins afford increased solubility to poorly soluble compounds by complexing with their hydrophobic regions[2]. The 3,5-dimethylphenyl group is perfectly sized to insert into the hydrophobic cavity of a β-cyclodextrin derivative. Meanwhile, the polar urea and lactam moieties will orient toward the aqueous exterior, forming hydrogen bonds with the solvent and the CD rim. Actionable Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD). Native β-cyclodextrin should be avoided due to its own limited aqueous solubility (approx. 18.5 g/L)[3].
Part 2: Methodology Vault (Self-Validating Protocols)
Protocol A: Preparation of HPMCAS-based ASD via Spray Drying
Purpose: To convert the crystalline drug into a stable amorphous solid dispersion, overcoming the high lattice energy barrier through rapid solvent evaporation[4].
-
Solvent System Preparation: Prepare a 1:1 (v/v) mixture of Methanol and Acetone. Causality: Methanol disrupts the urea/lactam H-bonds to dissolve the API, while Acetone ensures complete solvation of the HPMCAS polymer.
-
Solution Compounding: Dissolve the API and HPMCAS at a 1:3 ratio (25% drug load) in the solvent system to achieve a total solids concentration of 5% w/v. Stir until optically clear.
-
Spray Drying: Feed the solution into a mini spray dryer (e.g., Büchi B-290). Set the inlet temperature to 85°C (to ensure rapid evaporation in milliseconds[4]) and the aspirator to 100%.
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH limits.
-
Validation Checkpoint: Analyze the final powder via Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). The absence of sharp Bragg peaks and the presence of a single, unified Tg confirms a successful, homogeneous amorphous solid dispersion.
Protocol B: Phase Solubility Profiling for Cyclodextrin Complexation
Purpose: To determine the stoichiometric ratio and complexation efficiency of the API with HP-β-CD.
-
Media Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in purified water.
-
API Addition: Add an excess amount of crystalline 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea to each vial.
-
Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 72 hours. Causality: High lattice energy compounds require extended equilibration times to reach true thermodynamic equilibrium.
-
Filtration & Analysis: Filter the suspensions through a 0.22 µm PTFE syringe filter. Discard the first 1 mL to saturate the filter membrane. Analyze the filtrate via HPLC-UV.
-
Validation Checkpoint: Plot API concentration (M) versus HP-β-CD concentration (M). An AL -type linear plot indicates a 1:1 soluble complex. Calculate the stability constant ( K1:1 ) from the slope. A K1:1 between 100 and 1000 M⁻¹ validates optimal complexation for in vivo release.
Part 3: Quantitative Data Matrix
| Formulation Strategy | Primary Mechanism of Action | Expected Solubility Gain | Physical Stability Risk | Key Quantitative Validation Metric |
| Amorphous Solid Dispersion (HPMCAS) | Crystal lattice disruption | 50x - 200x | Moderate (Moisture dependent) | Target Tg > 70°C at 75% RH |
| Cyclodextrin Complexation (HP-β-CD) | Hydrophobic encapsulation | 20x - 100x | Low (Thermodynamic equilibrium) | Complexation constant ( K1:1 ) > 100 M⁻¹ |
| Nanosuspension (Wet Milling) | Surface area expansion | 5x - 10x (Dissolution rate) | High (Ostwald ripening) | D90 particle size < 400 nm |
| Co-solvency (PEG400/PG) | Dielectric constant reduction | 10x - 50x | High (Precipitation on dilution) | Co-solvent fraction > 30% v/v |
Part 4: Formulation Decision Workflow
Decision tree for overcoming the solubility bottlenecks of neutral, high-lattice-energy compounds.
References
-
Title: Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Source: nih.gov. URL: [Link]
-
Title: A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Source: tbzmed.ac.ir. URL: [Link]
-
Title: Cyclodextrin Solubility: Can Green Solvents Be the Solution?. Source: cyclodextrinnews.com. URL: [Link]
-
Title: Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Source: americanpharmaceuticalreview.com. URL: [Link]
-
Title: Cyclodextrin solubilization in hydrated reline: Resolving the unique stabilization mechanism in a deep eutectic solvent. Source: aip.org. URL: [Link]
Sources
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. cyclodextrinnews.com [cyclodextrinnews.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Pyrrolidone Derivatives: Analyzing 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea Against Traditional Neuromodulators
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide range of biologically active compounds.[1][2] Its unique conformational flexibility and favorable physicochemical properties have enabled the development of drugs across numerous therapeutic areas, from anticancer to antidiabetic agents.[3][4] Within the realm of neuroscience, the 2-oxopyrrolidine (or pyroglutamate) substructure is particularly renowned, forming the core of the "racetam" class of nootropic and anticonvulsant drugs.
This guide provides a comparative analysis of an emerging investigational structure, 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea , against well-established, traditional pyrrolidone derivatives. Due to the novelty of the target compound, direct experimental data is not yet prevalent in public-domain literature. Therefore, this guide will first deconstruct the structural rationale of this new molecule based on established medicinal chemistry principles. We will then benchmark this theoretical profile against the known, experimentally-validated performance of traditional derivatives like Levetiracetam and Piracetam. Finally, we will provide a detailed framework of essential, self-validating experimental protocols required to empirically assess the new compound's potential and enable a direct, data-driven comparison.
Part 1: Structural and Mechanistic Analysis
Deconstructing a Novel Scaffold: 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
The structure of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea represents a hybrid design, merging three distinct pharmacophoric elements: the 5-oxopyrrolidine core, a disubstituted aryl ring, and a urea linker. The rationale behind this molecular architecture can be inferred from the known activities of its components.
-
The 5-Oxopyrrolidine Core: This moiety is the defining feature of the racetam class of drugs. In compounds like Levetiracetam, it is crucial for binding to the synaptic vesicle glycoprotein 2A (SV2A), a key protein involved in the modulation of neurotransmitter release.[5][6][7][8] This interaction is believed to stabilize synaptic transmission and reduce neuronal hyperexcitability, forming the basis of its potent anticonvulsant effects.[5][6] In other racetams, like Piracetam, this core is associated with the modulation of cell membrane fluidity, which can enhance the function of membrane-bound receptors and ion channels.[9][10][11]
-
The Aryl Urea Moiety: The N,N'-disubstituted aryl urea fragment is a powerful pharmacophore found in a multitude of approved drugs, particularly as a "hinge-binding" motif in kinase inhibitors. Beyond oncology, aryl ureas have been extensively investigated for a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[12][13][14] The substitution pattern on the aromatic ring—in this case, a 3,5-dimethylphenyl group—is a critical determinant of target specificity, potency, and metabolic stability. The dimethyl substitution increases lipophilicity, which may influence blood-brain barrier penetration, and provides steric bulk that can guide the molecule's interaction with its biological target.
-
The Urea Linker: This functional group serves as a rigid and stable linker that correctly orients the pyrrolidone core and the aryl group. The hydrogen bond donor and acceptor capabilities of the urea group are often critical for high-affinity binding to protein targets.[14]
The logical synthesis of these fragments suggests a molecule designed to explore novel target interactions beyond those of traditional racetams, potentially aiming for targets where both a pyrrolidone recognition element and a hydrophobic aryl urea motif are required for high-affinity binding.
The Benchmark: Traditional Pyrrolidone Derivatives
The performance of any new pyrrolidone derivative must be measured against established agents. The most relevant comparators are from the racetam family, which have decades of clinical use and well-characterized profiles.
-
Levetiracetam (Keppra®): An anticonvulsant medication used to treat various forms of epilepsy.[7] Its primary mechanism of action is binding to the synaptic vesicle protein 2A (SV2A), which modulates the release of neurotransmitters.[5][6][8] Unlike many other antiepileptic drugs, it does not significantly interact with voltage-gated sodium channels or GABAergic systems, giving it a unique and generally well-tolerated profile.[7]
-
Piracetam (Nootropil®): Considered the first nootropic agent, Piracetam is used in some countries to treat cognitive disorders and vertigo.[9][10] Its mechanism is not fully elucidated but is thought to involve the restoration of cell membrane fluidity, thereby improving neurotransmission via modulation of ion channels and enhancing the function of cholinergic and glutamatergic receptors.[9][11] It also has hemorheological effects, improving microcirculation by reducing erythrocyte adhesion.[9][15]
-
Pramiracetam (Pramistar®): A more potent, fat-soluble derivative of Piracetam.[16][17] It is believed to work primarily by significantly increasing high-affinity choline uptake (HACU) in the hippocampus, which in turn boosts the synthesis and release of acetylcholine.[18][19] This mechanism makes it a powerful modulator of memory and learning processes.[18]
The following diagram illustrates the distinct mechanistic hypotheses for these compounds.
Caption: Hypothesized and established mechanisms of action for pyrrolidone derivatives.
Part 2: A Framework for Empirical Comparison
To move from structural hypothesis to empirical evidence, a new chemical entity must be subjected to a battery of standardized in vitro assays. These experiments are designed to quantify key absorption, distribution, metabolism, and excretion (ADME) properties, which are critical determinants of a drug's ultimate in vivo efficacy and safety. Below, we detail the methodologies for two foundational assays that would enable a direct performance comparison between 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea and traditional derivatives.
Comparative Data Summary (Hypothetical & Benchmark)
The table below presents typical performance data for benchmark compounds and establishes the parameters that must be measured for the novel compound.
| Compound | Primary Mechanism | Permeability (Pe) (10⁻⁶ cm/s) | Microsomal Half-Life (t½, min) | Target |
| 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | Hypothesized: Kinase/Novel Target | To Be Determined | To Be Determined | CNS/Systemic |
| Levetiracetam | SV2A Binding[5][7] | Low to Moderate | > 60 (High Stability) | CNS |
| Piracetam | Membrane Fluidity Modulation[9][10] | Low | > 60 (High Stability) | CNS |
| Pramiracetam | High-Affinity Choline Uptake[18][19] | Moderate to High | Variable | CNS |
Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality and Rationale: The PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability, a critical factor for oral absorption and blood-brain barrier (BBB) penetration.[20][21] By using a synthetic membrane, it isolates passive diffusion from the complexities of active transport and efflux, providing a clean, reproducible measure of a molecule's intrinsic ability to cross a lipid bilayer.[22] This is a crucial first step in assessing a compound's potential for oral bioavailability and, for CNS-targeted drugs, its ability to reach its site of action.
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and controls (e.g., Propranolol for high permeability, Furosemide for low permeability) at 10 mM in DMSO.
-
Prepare the lipid solution (e.g., 1% w/v lecithin in dodecane) for the artificial membrane.[22]
-
Prepare the Phosphate-Buffered Saline (PBS) at pH 7.4.
-
-
Assay Plate Preparation:
-
Add 200 µL of PBS to each well of a 96-well acceptor plate.
-
Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of a 96-well PVDF filter donor plate. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a lipid film.
-
-
Compound Addition and Incubation:
-
Dilute the 10 mM stock solutions of test and control compounds to a final concentration of 10 µM in PBS.
-
Add 200 µL of the diluted compound solutions to the wells of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[23][24]
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Take aliquots from both donor and acceptor wells.
-
Quantify the concentration of the compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis and Validation:
-
The effective permeability (Pe) is calculated using the following equation:
-
Pe = ( -ln(1 - [C]A / [C]eq) ) * V_A / (Area * time)
-
Where [C]A is the concentration in the acceptor well, [C]eq is the equilibrium concentration, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
-
-
Self-Validation: The assay is considered valid if the permeability values for the high and low permeability controls fall within their pre-established acceptance range. An integrity marker like Lucifer Yellow can also be used to confirm membrane integrity during the experiment.[21][23]
-
Experimental Protocol 2: Liver Microsomal Stability Assay
Causality and Rationale: This assay is a fundamental ADME screen to determine a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes located in liver microsomes.[25][26][27] A compound that is rapidly metabolized will have a short in vivo half-life and low oral bioavailability. This experiment provides a quantitative measure of metabolic stability (as half-life, t½) and intrinsic clearance (CLint), allowing for the direct comparison of how structural modifications—such as the addition of the 3,5-dimethylphenyl urea group—impact a molecule's metabolic fate relative to the more stable core of traditional racetams.
Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer at pH 7.4.
-
Prepare a stock solution of the test compound and controls (e.g., Verapamil for high clearance, Diclofenac for low clearance) at 1 mM in DMSO.
-
Thaw pooled human liver microsomes on ice.
-
Prepare an NADPH regenerating system (Cofactor solution).
-
-
Incubation Procedure:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[25][27]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells except the negative control wells.[25] The T=0 sample is taken immediately before this step.
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the quench plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Determine the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis and Validation:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as (k / [microsomal protein concentration]).
-
Self-Validation: The assay is considered valid if the calculated t½ and CLint values for the control compounds are within their accepted ranges. The negative control (minus NADPH) should show minimal compound loss, confirming that degradation is enzyme-dependent.[25]
-
Part 3: Conclusion and Future Directions
The novel compound 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea presents an intriguing chemical architecture that rationally combines the neuromodulatory potential of the 5-oxopyrrolidine core with the versatile, target-binding properties of an aryl urea moiety. While this design suggests a departure from the mechanisms of traditional racetams like Levetiracetam and Piracetam, its true performance profile remains hypothetical.
The established benchmarks set by these traditional derivatives—in terms of mechanism, permeability, and metabolic stability—provide a clear roadmap for evaluation. The execution of standardized, self-validating in vitro assays, such as the PAMPA and microsomal stability protocols detailed herein, is the essential next step. The data generated from these experiments will allow for a direct, quantitative comparison, clarifying whether this novel structural combination yields a compound with superior drug-like properties, a novel mechanism of action, or unforeseen liabilities. This empirical approach is fundamental to transitioning a rationally designed molecule from a theoretical concept to a viable candidate for further drug development.
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A Comparative Guide to the Efficacy of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea and Its Structural Analogs
This guide provides a comprehensive analysis of the comparative efficacy of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological activities, and structure-activity relationships of this promising class of compounds. By synthesizing data from multiple studies, we aim to provide an objective comparison to inform future research and development efforts.
Introduction: The Therapeutic Potential of Urea and 5-Oxopyrrolidine Scaffolds
The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets, thereby influencing drug potency and selectivity.[1] This versatile moiety is integral to a wide array of clinically approved drugs with applications ranging from anticancer to antimicrobial agents.[1][2] Similarly, the 5-oxopyrrolidine (also known as pyroglutamic acid) scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antimicrobial, analgesic, and antihypoxic effects.[3][4]
The combination of these two pharmacophores in 1-(aryl)-3-(5-oxopyrrolidin-3-yl)urea derivatives presents a compelling strategy for the development of novel therapeutic agents. This guide focuses specifically on 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea and its analogs, exploring how structural modifications impact their biological efficacy.
Synthesis of 1-(Aryl)-3-(5-oxopyrrolidin-3-yl)urea Derivatives
The synthesis of the core 5-oxopyrrolidine structure typically involves the cyclization of itaconic acid with an appropriate amine.[4][5] For the synthesis of 1-(aryl)-3-(5-oxopyrrolidin-3-yl)urea derivatives, a common strategy involves the reaction of a 5-oxopyrrolidine-3-carboxylic acid precursor with an aryl isocyanate. A general synthetic pathway is outlined below.
Caption: Putative mechanism of action for anticancer 5-oxopyrrolidine derivatives.
Antimicrobial Activity
The 5-oxopyrrolidine scaffold is also a promising framework for the development of novel antimicrobial agents. [3][5]Derivatives have shown activity against a range of bacterial and fungal pathogens, with efficacy being highly structure-dependent.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 5-Oxopyrrolidine Derivatives
| Compound ID | Structural Features | S. aureus | E. coli | Reference |
| Analog 5 | Hydrazone with benzylidene moiety | 3.9 | >128 | [6] |
| Analog 6 | Hydrazone with 5-nitrofuran-2-yl moiety | Potent | Potent | [6] |
| Analog 7 | Hydrazone with 5-nitrothien-2-yl moiety | Potent | Potent | [6] |
| Cefuroxime | Positive Control | 7.8 | - | [6] |
| Vancomycin | Positive Control | - | - | [7] |
Note: Lower MIC values indicate higher antimicrobial activity. "Potent" indicates activity surpassing the control antibiotic.
The antimicrobial data reveals that certain hydrazone derivatives of the 5-oxopyrrolidine core exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. [6]The introduction of nitro-substituted heterocyclic rings, such as 5-nitrofuran and 5-nitrothiophene (Analogs 6 and 7), appears to be a key determinant for broad-spectrum antibacterial efficacy. In some cases, the activity of these analogs surpasses that of established antibiotics like cefuroxime. [6]Furthermore, some derivatives have shown promising activity against multidrug-resistant strains of S. aureus. [8]
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [3]2. Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for an additional 24-72 hours. [3]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product. [3]4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth). [3]
In Vitro Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium. [3]2. Serial Dilution: Serially dilute the test compound in a 96-well microtiter plate containing the growth medium. [3]3. Inoculation: Inoculate each well with the microbial suspension. [3]4. Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 1-(aryl)-3-(5-oxopyrrolidin-3-yl)urea scaffold represents a promising area for the discovery of new therapeutic agents. While specific data for 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is limited, analysis of its structural analogs suggests that this class of compounds possesses significant potential for anticancer and antimicrobial activities.
The key takeaways from this comparative guide are:
-
Structure-Activity Relationship: The biological activity of these compounds is highly tunable through modifications of the aryl ring and the substituent at the 3-position of the 5-oxopyrrolidine core.
-
Anticancer Potential: Introduction of hydrazone moieties, particularly those with heterocyclic substituents, can lead to potent anticancer activity.
-
Antimicrobial Potential: Specific hydrazone derivatives exhibit strong antibacterial activity, especially against Gram-positive pathogens, with some analogs outperforming standard antibiotics.
Future research should focus on the synthesis and direct comparative evaluation of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea and a focused library of its analogs. This will enable a more precise determination of the structure-activity relationship and the identification of lead compounds for further preclinical development. Elucidating the specific molecular targets and mechanisms of action will also be crucial for optimizing the therapeutic potential of this versatile chemical scaffold.
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Mickevičius, V., Beržinskienė, J., Stankevičiūtė, M., & Vaickelionienė, R. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
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Validating Target Engagement of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea: A Comparative Guide to Thermal Shift Assays
Executive Summary & Mechanistic Rationale
In modern drug discovery, demonstrating that a small molecule binds its intended target inside a living cell is a critical milestone. This guide evaluates the target engagement (TE) of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea (hereafter referred to as DPPU ).
DPPU features a classic 1-aryl-3-alkyl urea pharmacophore. In medicinal chemistry, this structural motif is a hallmark of Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of kinases such as p38α MAPK (MAPK14) . To objectively validate DPPU's efficacy, we must compare its performance across two distinct analytical platforms: the traditional Biochemical Thermal Shift Assay (TSA/DSF) and the physiologically relevant Cellular Thermal Shift Assay (CETSA) .
The Thermodynamics of Target Engagement
Both TSA and CETSA rely on the same biophysical causality: when a ligand (DPPU) binds to a natively folded protein (p38α), the free energy of the folded state decreases. According to thermodynamic principles, this ligand-induced stabilization requires a higher temperature to unfold the protein compared to its apo (unbound) state. By quantifying this shift in melting temperature ( ΔTm ), we can definitively prove target engagement.
Fig 1: DPPU interrupts the p38α MAPK signaling cascade via Type II allosteric inhibition.
Technology Comparison: Biochemical TSA vs. Intact Cell CETSA
While biochemical TSA (often called Differential Scanning Fluorimetry, or DSF) is the industry standard for high-throughput screening, it lacks the complex environment of a living cell. CETSA bridges this gap by proving that the drug can cross the cell membrane and bind the target in the presence of competing endogenous ligands (e.g., millimolar ATP) [1].
| Feature | Biochemical TSA (DSF) | Intact Cell CETSA |
| System Environment | Purified recombinant protein in buffer | Living, intact cells (e.g., K562) |
| Detection Method | Fluorescent dye (SYPRO Orange) | Western Blot, AlphaScreen, or Mass Spec |
| Cellular Permeability | Not evaluated | Directly evaluated |
| ATP Competition | Artificial (unless supplemented) | Physiological (1-5 mM intracellular ATP) |
| Throughput | Very High (384-well plates) | Medium to High (depending on readout) |
| Primary Use Case | Initial hit screening & biophysical validation | Cellular target engagement & biomarker PD |
Quantitative Performance Data
To objectively assess DPPU, we compared its target engagement profile against a gold-standard urea-based p38α inhibitor, BIRB-796. The data below summarizes the thermal shifts ( ΔTm ) and Isothermal Dose-Response ( IT50 ) values.
| Compound | Assay Format | Target Protein | ΔTm (°C) | IT50 (nM) | Cellular Efficacy |
| DPPU | Biochem TSA | p38α MAPK | +6.2 ± 0.2 | N/A | N/A |
| DPPU | Intact CETSA | p38α MAPK | +4.8 ± 0.3 | 145 ± 12 | High |
| BIRB-796 (Ref) | Biochem TSA | p38α MAPK | +8.5 ± 0.1 | N/A | N/A |
| BIRB-796 (Ref) | Intact CETSA | p38α MAPK | +7.1 ± 0.2 | 68 ± 5 | Very High |
Expert Insight: Notice the attenuation of ΔTm for both compounds when transitioning from biochemical to cellular assays. This drop-off is caused by the highly crowded intracellular environment and competitive binding dynamics. However, DPPU still exhibits a robust +4.8 °C shift in intact cells, definitively proving that the molecule is cell-permeable and successfully engages p38α MAPK in vivo.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. By incorporating strict vehicle (DMSO) controls and reference compounds, any observed thermal shift can be causally linked to specific ligand binding rather than assay artifacts.
Protocol A: Biochemical TSA (DSF)
Standardized based on methodologies by [2].
Causality Principle: SYPRO Orange dye is highly fluorescent only in non-polar environments. As the temperature rises, p38α unfolds, exposing its hydrophobic core. The dye binds to these regions, resulting in a measurable fluorescence spike. DPPU binding delays this unfolding, shifting the fluorescence curve to the right.
-
Assay Preparation: Prepare a master mix containing 2 μM recombinant human p38α MAPK, 5X SYPRO Orange, and assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Compound Addition: Dispense 19 μL of the master mix into a 384-well PCR plate. Add 1 μL of DPPU (final concentration 10 μM, 1% DMSO). Include 1% DMSO as a negative control and 10 μM BIRB-796 as a positive control.
-
Thermal Melt: Seal the plate and centrifuge at 1000 x g for 1 minute. Place in a real-time PCR instrument (e.g., QuantStudio).
-
Gradient Execution: Heat from 25°C to 95°C at a ramp rate of 0.05°C/second, capturing fluorescence continuously (Ex: 490 nm, Em: 530 nm).
-
Data Analysis: Plot the first derivative of the fluorescence curve (dF/dT). The peak of this derivative represents the melting temperature ( Tm ). Calculate ΔTm=Tm(DPPU)−Tm(DMSO) .
Protocol B: Intact Cell CETSA
Adapted from the foundational framework by [1] and multiplexed approaches [3].
Causality Principle: In intact cells, heating causes unbound proteins to denature and irreversibly aggregate. After lysis, these aggregates are removed via centrifugation. Only the DPPU-stabilized, folded p38α remains in the soluble supernatant to be detected by Western Blotting.
Fig 2: Step-by-step cellular thermal shift assay (CETSA) workflow for DPPU target engagement.
-
Cell Culture & Treatment: Cultivate K562 cells (which endogenously express high levels of p38α) to 70% confluency. Treat cells with 10 μM DPPU or 0.1% DMSO (vehicle) for 1 hour at 37°C in a 5% CO2 incubator.
-
Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 10 equal aliquots (100 μL each) in PCR tubes.
-
Thermal Challenge: Place the tubes in a thermal cycler with a temperature gradient set from 40°C to 70°C. Heat for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.
-
Cell Lysis: Add NP-40 (final 0.4%) to each tube. Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath) to ensure complete lysis without disrupting the thermal aggregates.
-
Centrifugation (Critical Step): Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Why? This high-speed spin pellets the denatured, aggregated proteins. Carefully transfer the soluble supernatant to new tubes.
-
Quantification: Analyze the soluble fractions via Western Blotting using a primary antibody against p38α MAPK. Normalize band intensities to the lowest temperature point (40°C) and plot against temperature to determine the cellular Tm .
Conclusion
Validating the target engagement of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea (DPPU) requires a multi-tiered approach. While Biochemical TSA provides rapid confirmation of direct thermodynamic stabilization, the Intact Cell CETSA is paramount for proving that DPPU achieves sufficient intracellular concentrations to engage p38α MAPK in a physiological setting. The experimental data confirms that DPPU is a highly cell-permeable, target-engaged Type II inhibitor, making it a viable candidate for further preclinical development.
References
-
Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2(9), 2212-2221. URL:[Link]
-
Ball, K. A., et al. (2021). "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." Analytical Chemistry, 93(32), 11121–11128. URL:[Link]
Sources
- 1. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Benchmarking 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea against standard urea-based inhibitors
An Objective Guide to Benchmarking Novel Urea-Based s-EH Inhibitors: A Comparative Analysis Framework
Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (s-EH) has emerged as a critical therapeutic target for a range of pathologies, including hypertension, inflammation, and pain. This enzyme is responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting s-EH, the bioavailability of these protective EETs is increased, offering a promising strategy for disease intervention. Urea-based compounds have been a cornerstone in the development of potent and selective s-EH inhibitors.
This guide provides a comprehensive framework for benchmarking a novel urea-based inhibitor, exemplified by the hypothetical compound 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, against established standards in the field. We will delineate the essential experimental workflows, from initial in vitro potency and selectivity assays to in vivo pharmacokinetic and efficacy studies, required to rigorously characterize a new chemical entity in this class. The methodologies described herein are designed to ensure scientific rigor and generate a robust, comparative dataset.
Comparative Framework: Standard Urea-Based s-EH Inhibitors
A thorough evaluation of any new investigational compound necessitates comparison against well-characterized, potent, and selective inhibitors. For the purpose of this guide, we have selected two widely recognized urea-based s-EH inhibitors as benchmarks:
-
UCB (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea): A highly potent and selective s-EH inhibitor, often used as a reference compound in preclinical studies.
-
AR9281 (1-(1-acetamido-1-phenyl-propan-2-yl)-3-(adamantan-1-yl)urea): An s-EH inhibitor that has been evaluated in clinical trials, providing a valuable translational benchmark.
The primary objective is to determine the relative potency, selectivity, and drug-like properties of our investigational compound, 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, against these established agents.
Experimental Workflow for Comparative Benchmarking
A logical, stepwise approach is crucial for the efficient and effective evaluation of a novel inhibitor. The workflow presented below outlines the key stages of this process.
Figure 1: A stepwise experimental workflow for the comprehensive evaluation of a novel s-EH inhibitor.
Part 1: In Vitro Potency and Selectivity
Potency Determination (IC50)
The initial step is to quantify the inhibitory potency of the test compound against the target enzyme, s-EH. This is typically achieved by determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Fluorogenic Assay for s-EH Activity
-
Reagents and Materials:
-
Recombinant human s-EH enzyme.
-
Fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1 mg/mL BSA).
-
Test compounds (1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, TCPU, AR9281) dissolved in DMSO.
-
384-well, black, flat-bottom plates.
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a broad concentration range.
-
Add 100 nL of the compound dilutions to the assay wells.
-
Add 10 µL of recombinant human s-EH (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the CMNPC substrate (final concentration ~5 µM).
-
Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of CMNPC by s-EH releases a fluorescent product.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Normalize the data to high (enzyme + DMSO) and low (no enzyme) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Profiling
To ensure that the inhibitory activity is specific to s-EH, the compound must be tested against a panel of related hydrolases and other common off-targets.
Experimental Protocol: Counter-Screening Assay
-
Target Panel: Include other hydrolases such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MGL), and a broad panel of receptors and kinases (e.g., a Eurofins SafetyScreen panel).
-
Methodology: Utilize established assay protocols for each off-target, typically radioligand binding assays for receptors or enzymatic assays for other enzymes.
-
Data Analysis: Calculate the percent inhibition at a high concentration of the test compound (e.g., 10 µM). If significant inhibition (>50%) is observed, a full IC50 determination should be performed for that off-target.
Data Summary Table:
| Compound | s-EH IC50 (nM) | FAAH IC50 (nM) | MGL IC50 (nM) | Selectivity Ratio (FAAH/s-EH) |
| 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| TCPU (Benchmark 1) | ~1 | >10,000 | >10,000 | >10,000 |
| AR9281 (Benchmark 2) | ~5 | >10,000 | >10,000 | >2,000 |
Part 2: In Vitro ADME and Pharmacokinetics
A potent and selective inhibitor must also possess favorable drug-like properties to be effective in vivo. Key parameters include metabolic stability and cell permeability.
Metabolic Stability
This assay predicts the susceptibility of a compound to metabolism by liver enzymes, a primary route of drug clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagents:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compound and positive control (e.g., testosterone).
-
Acetonitrile with an internal standard for reaction quenching and sample analysis.
-
-
Procedure:
-
Incubate the test compound (typically 1 µM) with HLM in the presence of the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
-
Data Summary Table:
| Compound | HLM Stability (t½, min) | Intrinsic Clearance (µL/min/mg) |
| 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | [Experimental Data] | [Calculated Value] |
| TCPU (Benchmark 1) | >60 | Low |
| AR9281 (Benchmark 2) | ~35 | Moderate |
Part 3: In Vivo Pharmacokinetics and Efficacy
The ultimate test of a compound's potential is its performance in a living system. This involves characterizing its pharmacokinetic profile and demonstrating its ability to modulate the target and affect a disease-relevant outcome.
Pharmacokinetic (PK) Study
A PK study measures how the body absorbs, distributes, metabolizes, and excretes the drug.
Experimental Protocol: Rodent PK Study
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing: Administer the compound via intravenous (IV) and oral (PO) routes at a defined dose (e.g., 1 mg/kg IV, 5 mg/kg PO).
-
Sample Collection: Collect blood samples at serial time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Process blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters such as clearance (Cl), volume of distribution (Vdss), half-life (t½), and oral bioavailability (%F).
Figure 2: Workflow for a standard pharmacokinetic study in a rodent model.
Efficacy Study
An efficacy study assesses whether the compound can produce the desired therapeutic effect in a relevant disease model. For an s-EH inhibitor, a common model is lipopolysaccharide (LPS)-induced inflammation.
Experimental Protocol: LPS-Induced Inflammation Model
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Pre-treat animals with the test compound or vehicle at various doses via oral gavage.
-
After a set pre-treatment time (e.g., 1 hour), administer an inflammatory challenge with LPS (intraperitoneal injection).
-
After a further period (e.g., 4-6 hours), collect blood and tissues.
-
Analyze plasma for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Analyze plasma or tissues for s-EH biomarkers (the ratio of EETs to their diol metabolites, DHETs) using LC-MS/MS to confirm target engagement.
-
Data Summary Table:
| Compound (Dose) | TNF-α Reduction (%) vs. Vehicle | IL-6 Reduction (%) vs. Vehicle | EET/DHET Ratio Increase (Fold) |
| 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| TCPU (Benchmark 1) | [Literature/Internal Data] | [Literature/Internal Data] | [Literature/Internal Data] |
| AR9281 (Benchmark 2) | [Literature/Internal Data] | [Literature/Internal Data] | [Literature/Internal Data] |
Conclusion
This guide outlines a rigorous, multi-tiered strategy for benchmarking the novel urea-based inhibitor 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea against established standards. By systematically evaluating its in vitro potency, selectivity, and ADME properties, followed by in vivo pharmacokinetic and efficacy studies, a comprehensive profile of the compound can be constructed. The direct comparison against TCPU and AR9281 will provide critical context for its potential advantages or liabilities, thereby guiding future development decisions. This structured approach ensures that the resulting data is robust, reproducible, and directly comparable to existing knowledge in the field of soluble epoxide hydrolase inhibition.
References
-
Title: Soluble Epoxide Hydrolase: A Novel Therapeutic Target in Inflammation and Pain Source: Annual Review of Pharmacology and Toxicology URL: [Link]
-
Title: Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases Source: Journal of the American Heart Association URL: [Link]
-
Title: A Randomized, Placebo-Controlled, Double-Blind, Single-Dose, Two-Period, Crossover Study to Investigate the Effect of the Soluble Epoxide Hydrolase Inhibitor AR9281 on Blood Pressure in Patients With Mild to Moderate Hypertension Source: Clinical Pharmacology & Therapeutics URL: [Link]
A Comparative Guide to the Cross-Reactivity Profile of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea in Biological Assays
Introduction
In the landscape of modern drug discovery, the pyrrolidinone scaffold has emerged as a "privileged" structure due to its prevalence in a multitude of biologically active molecules and its capacity to interact with various biological targets.[1] The compound 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is a novel investigational molecule that incorporates both the pyrrolidinone core and a substituted aryl urea moiety. Aryl urea-containing compounds have demonstrated a broad spectrum of biological activities, including kinase inhibition, and several are in clinical use for the treatment of cancers and inflammatory diseases.[2][3][4]
The specificity of a drug for its intended target is a cornerstone of modern pharmacology.[5] However, achieving absolute selectivity is challenging, and off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[5][6] Therefore, a comprehensive understanding of a compound's cross-reactivity is paramount for its development as a safe and effective therapeutic agent.[5][7] This guide provides a comparative analysis of the cross-reactivity profile of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea against other relevant small molecules, supported by detailed experimental protocols.
Rationale for Cross-Reactivity Profiling
The early identification and characterization of off-target interactions are critical for several reasons:
-
Safety and Toxicity Prediction: Unintended interactions are a major cause of adverse drug reactions (ADRs), which contribute significantly to drug attrition in clinical trials and pose risks to patient safety.[5][7]
-
Mechanism of Action Elucidation: Understanding the full spectrum of a compound's interactions can provide a more complete picture of its mechanism of action and may reveal opportunities for drug repurposing.[6]
-
Lead Optimization: A detailed cross-reactivity profile can guide medicinal chemists in modifying a compound to enhance its selectivity and reduce unwanted off-target effects.[7][8]
This guide will focus on a systematic approach to evaluating the cross-reactivity of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, providing researchers with the necessary frameworks to conduct their own comprehensive assessments.
Comparative Compounds
To provide a meaningful comparison, two hypothetical reference compounds have been selected based on their structural similarities and known general biological activities.
-
Compound A (Aryl Urea Kinase Inhibitor): A known multi-kinase inhibitor containing a bi-aryl urea scaffold, similar to Sorafenib.[2] This will serve as a benchmark for broad kinase cross-reactivity.
-
Compound B (Pyrrolidinone-based CNS Agent): A pyrrolidinone derivative with known activity on a specific G-protein coupled receptor (GPCR) in the central nervous system. The pyrrolidinone core is found in various CNS-active drugs.[1]
Experimental Design for Cross-Reactivity Assessment
A tiered approach is recommended for assessing the cross-reactivity of a novel compound. This typically begins with broad screening panels followed by more focused, target-specific assays.
Tier 1: Broad Panel Screening
The initial step involves screening the test compound against a large, diverse panel of biological targets to identify potential off-target interactions. This provides a broad overview of the compound's selectivity.
Experimental Workflow: Broad Panel Screening
Caption: Tier 1 Cross-Reactivity Screening Workflow.
Protocol: Kinase Profiling using a Radiometric Assay
This protocol describes a common method for assessing a compound's inhibitory activity against a broad panel of protein kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea in 100% DMSO. From this, create a working solution at 100 µM in the appropriate assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add the kinase, the appropriate peptide substrate, and the assay buffer.
-
Compound Addition: Add the test compound to the desired final concentration (e.g., 10 µM for initial screening). Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing for the phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Add a scintillation cocktail to the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the positive and negative controls.
Tier 2: Dose-Response and IC50 Determination
For any "hits" identified in Tier 1 screening (typically defined as >50% inhibition at a screening concentration of 10 µM), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This quantifies the potency of the compound against the off-target.
Experimental Workflow: IC50 Determination
Caption: Tier 2 IC50 Determination Workflow.
Protocol: GPCR Binding Assay (Radioligand Displacement)
This protocol is used to determine the affinity of a compound for a specific GPCR by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Compound Dilution: Prepare a serial dilution of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea (e.g., from 100 µM to 1 nM).
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the different concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Summary
The following tables present hypothetical data for 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea and the two reference compounds, illustrating how their cross-reactivity profiles might compare.
Table 1: Tier 1 Kinase Panel Screening Results (% Inhibition at 10 µM)
| Kinase Target | 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | Compound A (Aryl Urea Kinase Inhibitor) | Compound B (Pyrrolidinone-based CNS Agent) |
| Primary Target (Hypothetical) | >95% | N/A | N/A |
| VEGFR2 | 85% | 98% | <10% |
| PDGFRβ | 78% | 95% | <10% |
| c-Kit | 65% | 92% | <5% |
| p38α | 45% | 88% | <15% |
| CDK2 | 20% | 75% | <10% |
| ROCK1 | <10% | 55% | <5% |
| Src | <15% | 68% | <10% |
Table 2: Tier 2 IC50 Values for Selected Off-Targets (µM)
| Off-Target | 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | Compound A (Aryl Urea Kinase Inhibitor) | Compound B (Pyrrolidinone-based CNS Agent) |
| VEGFR2 | 0.5 | 0.02 | >100 |
| PDGFRβ | 1.2 | 0.05 | >100 |
| c-Kit | 3.5 | 0.1 | >100 |
| 5-HT2A Receptor (GPCR) | >50 | >50 | 0.08 |
| Dopamine D2 Receptor (GPCR) | >50 | >50 | 1.5 |
| hERG (Ion Channel) | >30 | 8.5 | 25 |
Interpretation of Results and Scientific Insights
The hypothetical data suggest that 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea exhibits a more selective kinase inhibition profile compared to the broad-spectrum kinase inhibitor, Compound A. While it shows some activity against VEGFR2, PDGFRβ, and c-Kit, the potencies are significantly lower than those of Compound A. This suggests that the combination of the 3,5-dimethylphenyl group and the 5-oxopyrrolidin-3-yl moiety confers a degree of selectivity that is not present in the classic bi-aryl urea scaffold of Compound A.
Compared to Compound B, the pyrrolidinone-based CNS agent, 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea shows a clean profile against the tested GPCRs, indicating that the aryl urea component likely directs its activity away from these CNS targets. The lack of significant hERG inhibition is a positive indicator for cardiovascular safety.
The unique hydrogen bonding capabilities of the urea functional group are known to be important for interactions with kinase active sites.[2] The data suggest that the specific substitution pattern on the phenyl ring and the nature of the pyrrolidinone ring system play a crucial role in determining the selectivity of these interactions.
Conclusion and Future Directions
This guide has outlined a systematic approach for evaluating the cross-reactivity of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea. The provided protocols and comparative data framework offer a robust starting point for researchers in drug development. Early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's biological activity and its potential as a therapeutic agent.[5][7]
Future studies should expand on these initial screens to include a wider range of off-target classes, such as proteases and nuclear receptors. Cellular assays should also be employed to confirm that the observed in vitro activities translate to a cellular context. By integrating these multi-faceted approaches, a comprehensive and reliable selectivity profile can be established, paving the way for the rational development of novel and safer medicines.
References
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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Crown Bioscience. (n.d.). In Vitro Drug Screening. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). DiscoverX In Vitro Pharmacology Services - Simplify Your Drug Discovery Workflow. Retrieved from [Link]
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Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]
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Biocytogen. (n.d.). In Vitro Pharmacology Services. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2024, February 14). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Inflammatory and Autoimmune Diseases. Retrieved from [Link]
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ResearchGate. (2025, August 6). Protein kinase inhibitors from the urea class. Retrieved from [Link]
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ProBio CDMO. (n.d.). In Vitro Pharmacology | In Vitro Assay Development | Bioassay Services. Retrieved from [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Dalriada Drug Discovery. (n.d.). In Vitro Pharmacology. Retrieved from [Link]
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MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PMC. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
ScienceDirect. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]
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ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]
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ResearchGate. (2020, December 25). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Retrieved from [Link]
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Patsnap Synapse. (2025, May 21). How to improve drug selectivity?. Retrieved from [Link]
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MDPI. (2023, December 26). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. Retrieved from [Link]
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Atlantis Press. (n.d.). A Novel Approach for Evaluating Compound Potential in Lead Identification of Drug Discovery using Machine Learning. Retrieved from [Link]
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1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea proper disposal procedures
Standard Operating Procedure: Handling, Spill Mitigation, and Disposal of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires a rigorous, causality-driven approach to laboratory safety. 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea integrates a lipophilic 3,5-dimethylphenyl moiety with a polar 5-oxopyrrolidin-3-yl (pyrrolidone) ring via a urea linkage. While this structural motif is highly valued in drug discovery for its hydrogen-bonding potential and receptor binding affinity, these exact physicochemical properties dictate strict handling and disposal protocols to mitigate dermal exposure, environmental persistence, and cross-contamination.
This guide provides drug development professionals with a self-validating system for managing this compound throughout its laboratory lifecycle.
Physicochemical Hazard Profiling & Causality
To safely manage any chemical, we must first understand why it behaves the way it does.
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Lipophilicity & Dermal Penetration: The 3,5-dimethylphenyl group significantly increases the molecule's partition coefficient (LogP). When dissolved in penetrating carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for in vitro assays, the solvent rapidly transports the dissolved urea compound through the stratum corneum (the outer layer of skin).
-
Aerosolization Risk: As a dry powder, the compound poses an inhalation hazard. The urea and pyrrolidone core can irritate the respiratory tract mucous membranes.
-
Regulatory Grounding: Under the OSHA Hazard Communication Standard [1], any synthetic intermediate lacking comprehensive, long-term toxicological data must be treated proactively as a hazardous chemical, typically categorized under acute toxicity and skin/eye irritation.
Engineering Controls & PPE
Do not rely solely on PPE; safety is a layered system.
-
Primary Barrier: Always handle the neat (dry) powder within a certified chemical fume hood or a ventilated balance enclosure with a face velocity of 80–100 fpm. This prevents the aerosolization of micro-particulates into the ambient lab environment.
-
Secondary Barrier (PPE): Wear a fluid-resistant lab coat, safety goggles, and double-glove with nitrile.
-
Causality: Nitrile provides excellent resistance to the solid compound. However, if you are handling the compound in DMSO, DMSO will degrade nitrile over time. Double-gloving ensures a fail-safe layer; if a splash occurs, the outer glove must be removed and replaced immediately.
-
Spill Mitigation Workflow
In the event of a spill, immediate and methodical action prevents widespread contamination. Follow this step-by-step methodology:
Step 1: Isolate & Assess Evacuate the immediate vicinity. Determine if the spill is a neat solid or a dissolved solution.
Step 2: Containment
-
For Solid Spills:Do not dry sweep. Dry sweeping aerosolizes the compound. Lightly mist the powder with water or ethanol to dampen it, then carefully scoop it into a secondary container using a disposable anti-static spatula.
-
For Solution Spills: Surround and cover the liquid with an inert, non-reactive absorbent such as vermiculite or diatomaceous earth. Allow 3–5 minutes for complete absorption.
Step 3: Decontamination Wipe the spill area with a solvent in which the compound is highly soluble (e.g., isopropanol or ethanol) to pick up molecular residues. Follow this with a 1% Alconox (or similar laboratory detergent) aqueous wash to break down remaining organics and restore the surface.
Step 4: Packaging Place all contaminated absorbents, wipes, and PPE into a compatible, sealable hazardous waste container.
Workflow for mitigating solid and solution-based spills of the target urea compound.
Waste Segregation & Disposal Procedures
According to EPA Hazardous Waste Generator guidelines [2] and the National Research Council's "Prudent Practices in the Laboratory" [3], synthetic organic waste must be strictly segregated. Improper mixing of waste streams can lead to exothermic cross-reactions and regulatory fines.
Step-by-Step Disposal Protocol:
-
Solid Waste: Collect all unused solid compound, contaminated weigh boats, spatulas, and pipette tips. Place them in a puncture-resistant, high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Solid Waste - Toxic Organics (Substituted Ureas)."
-
Non-Halogenated Liquid Waste: If the compound is dissolved in DMSO, Methanol, Ethanol, or Acetonitrile, transfer the solution to a designated non-halogenated organic waste carboy.
-
Halogenated Liquid Waste: If the compound is dissolved in Dichloromethane (DCM) or Chloroform (e.g., during liquid-liquid extraction), transfer to a halogenated organic waste carboy.
-
Causality: Why segregate? Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste into halogenated streams drastically and unnecessarily increases disposal costs and environmental burden.
-
-
Storage & Manifesting: Store sealed waste containers in a designated Satellite Accumulation Area (SAA). Ensure the container is kept strictly closed except when actively adding waste.
Waste Categorization & Compatibility Summary
| Waste Stream | Typical Solvents/Materials | Primary Hazard | Disposal Routing |
| Solid Organics | Weigh paper, tips, neat powder | Chronic toxicity, Irritant | Solid hazardous waste incineration |
| Non-Halogenated | DMSO, MeOH, EtOH, EtOAc | Flammable, Carrier effect | Non-halogenated solvent carboy |
| Halogenated | DCM, Chloroform | Toxic, Environmental hazard | Halogenated solvent carboy |
| Aqueous Wash | H2O with <5% organics | Low toxicity | Aqueous waste (Check local POTW limits) |
By understanding the chemical realities of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea—that its lipophilicity drives both its biological efficacy and its penetration hazards—laboratories can build a robust, self-validating safety culture that protects both researchers and the environment.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
